![molecular formula C9H20N2O B1491582 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol CAS No. 1249390-23-5](/img/structure/B1491582.png)
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol
Overview
Description
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary depending on the number of hydrogen atoms replaced by organic substituents .
Synthesis Analysis
Amines can be synthesized in the laboratory through several methods. One common method is the reaction of an alkyl halide with ammonia or an amine, resulting in a substitution reaction .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can form three covalent bonds with other atoms. The geometry around the nitrogen atom in amines is roughly pyramidal .
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including acid-base reactions, alkylation, acylation, and reactions with nitrous acid. In acid-base reactions, amines act as bases due to the presence of a lone pair of electrons on the nitrogen atom .
Physical And Chemical Properties Analysis
Amines are generally colorless, although they may yellow upon standing in air. Lower-molecular-weight amines have a fishy odor. They have higher boiling points than hydrocarbons of similar molecular weight because they can form hydrogen bonds .
Scientific Research Applications
Solid-Phase Synthesis of Oligodeoxyribonucleotides
The compound 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite, a cost-efficient monomer, has been synthesized for potential application in the preparation of therapeutic oligonucleotides. This chemical group allows for simplified postsynthesis processing of oligonucleotides by eliminating the need for concentrated ammonium hydroxide in oligonucleotide deprotection, highlighting its utility in solid-phase synthesis of oligodeoxyribonucleotides (Grajkowski et al., 2001).
Transition Metal Complexes with Antioxidant and Inhibitory Activities
A study on the amino acid [1-(aminomethyl)cyclohexyl]acetic acid reacted with 2-hydroxynaphthaldehyde produced Schiff base ligand, which, upon reacting with metal ions (Co(II), Ni(II), Cu(II), and Zn(II)), yielded compounds with significant free radical scavenging properties and xanthine oxidase inhibitory activities. The zinc complex, in particular, showed potent inhibitory activity against xanthine oxidase, better than the standard reference drug used, highlighting its potential therapeutic applications (Ikram et al., 2015).
Molecular Recognition by NMR and Fluorescence Spectroscopy
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol was used as a chiral solvating agent for molecular recognition of enantiomers of acids, detected by NMR or fluorescence spectroscopy. This method efficiently detected isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides, useful for quantitative determination in various practical applications (Khanvilkar & Bedekar, 2018).
Mechanism of Action
Target of action
Amines, such as “1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol”, can interact with a variety of biological targets. They often serve as ligands for receptors or enzymes, particularly those involved in neurotransmission .
Mode of action
The specific mode of action would depend on the target. For example, if the compound were to interact with a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of the cyclohexanol group could influence the compound’s lipophilicity, potentially affecting its ability to cross cell membranes .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Amines are involved in many biological processes, including the synthesis and degradation of proteins, neurotransmitters, and other key molecules .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, charge, lipophilicity, and the presence of functional groups. For instance, the amino groups might undergo metabolism via processes such as acetylation or methylation .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways involved. For example, if the compound were to act on neurotransmitter receptors, it might affect neuronal signaling and potentially influence behavior or cognition .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and, consequently, its ability to interact with targets could be affected by pH .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-aminoethylamino)methyl]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-6-7-11-8-9(12)4-2-1-3-5-9/h11-12H,1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXNVIWVZROYPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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